Phenol, dinonyl-

Description

Contextualization within Alkylphenol Chemistry

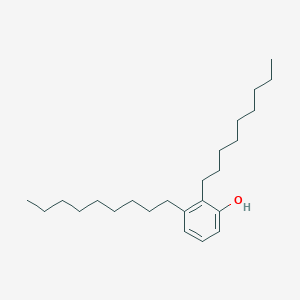

Dinonylphenol belongs to the broader class of chemical compounds known as alkylphenols. ontosight.ainaturvardsverket.se An alkylphenol is characterized by a phenol (B47542) molecule—a hydroxyl group (-OH) attached to a benzene (B151609) ring—that is substituted with one or more alkyl chains. ontosight.ainaturvardsverket.se In the case of dinonylphenol, two nonyl groups (nine-carbon alkyl chains, C9H19) are attached to the phenol ring. ontosight.ai

It is structurally related to other commercially significant alkylphenols, such as nonylphenol (one nonyl group) and octylphenol (B599344) (one octyl group). sigmaaldrich.com These compounds are primarily synthesized for use as intermediates in the production of other chemicals. industrialchemicals.gov.au For instance, dinonylphenol is used to produce lubricating oil additives, resins, and plasticizers. nih.gov The industrial production of nonylphenol often yields dinonylphenol as a co-product. nih.gov

The technical-grade product referred to as dinonylphenol is typically a complex mixture of various isomers and may contain a certain percentage of nonylphenol. itcilo.org

Isomeric Considerations and Structural Variability Research

A defining characteristic of dinonylphenol is its extensive isomerism. The term "dinonylphenol" does not refer to a single, unique molecule but rather to a complex mixture of structural isomers. itcilo.org This variability arises from two main factors:

Attachment Position on the Phenol Ring: The two nonyl groups can attach to the phenol ring at different positions relative to the hydroxyl group and to each other. For example, they can be at the 2,4-, 2,6-, or 3,5- positions, among others. The 2,4-dinonylphenol (B89645) isomer is a common component. nih.gov

Branching of the Nonyl Chains: The nine-carbon alkyl chains themselves can be linear (n-nonyl) or, more commonly, highly branched (iso-nonyl). ontosight.aiindustrialchemicals.gov.au The industrial synthesis, which involves the alkylation of phenol with a mixture of nonenes (propylene trimer), leads to a multitude of branched structures. industrialchemicals.gov.auoup.com

This structural complexity is even more pronounced than in nonylphenol, which itself can theoretically exist as 211 constitutional isomers, a number that increases to 550 when stereoisomers (enantiomers) are considered. wikipedia.org The specific isomeric composition of a dinonylphenol mixture significantly influences its physical and chemical properties. Technical dinonylphenol is typically a colorless to pale yellow, viscous liquid. nih.govitcilo.org

Table 1: Selected Physical and Chemical Properties of Dinonylphenol (Isomer Mixture)

| Property | Value |

|---|---|

| Molecular Formula | C24H42O |

| Melting Point | approx. -13 °C |

| Boiling Point | approx. 320 °C |

| Flash Point | 214.7 °C |

| Density | ~0.91 g/cm³ |

| Water Solubility | Practically insoluble |

Note: These values represent a typical mixture and can vary depending on the specific isomeric composition. Data sourced from PubChem and ICSC. itcilo.orgnih.gov

Research into the specific isomers of alkylphenols like nonylphenol has become crucial because different isomers can exhibit different biological and environmental behaviors. nih.govresearchgate.netnih.gov Advanced analytical techniques are required to separate and identify the individual isomers within these complex mixtures.

Structure

2D Structure

Properties

IUPAC Name |

2,3-di(nonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2/h17,19,21,25H,3-16,18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTAIYGNOFSMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Colorless liquid; [ICSC] Liquid with a pleasant fruity odor; [Chem Service MSDS], COLOURLESS VISCOUS LIQUID. | |

| Record name | Phenol, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

~320 °C | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): ~0.91 | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 12.0 | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1323-65-5 | |

| Record name | Dinonyl phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, dinonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYL PHENOL (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1172 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Alkylation Pathways for Dinonylphenol Production

The primary method for synthesizing dinonylphenol is the alkylation of phenol (B47542) with nonene. atamanchemicals.comepa.govresearchgate.net This process, while established, is the subject of ongoing research to improve its efficiency and environmental profile. The reaction is an electrophilic aromatic substitution where the nonene, activated by a catalyst, attaches to the phenol ring.

Catalytic Systems and Reaction Optimization Research

The choice of catalyst is paramount in the alkylation of phenol with nonene, influencing both the reaction rate and the selectivity towards the desired dinonylphenol isomers. atamanchemicals.comiitm.ac.in Both homogeneous and heterogeneous catalysts are employed in industrial settings.

Catalytic Systems:

Acid Catalysts: Strong Brønsted mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), have traditionally been used. mdpi.com Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are also effective. researchgate.net However, these homogeneous catalysts can be corrosive and difficult to separate from the reaction mixture. researchgate.net

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively investigated. These include:

Ion-exchange resins: Acidic ion-exchange resins are used to catalyze the reaction between phenol and propylene (B89431) trimer (nonene). aloki.hu

Zeolites: Large-pore zeolites like H-beta, H-mordenite, and H-USY have been studied for phenol alkylation. iitm.ac.in Zeolites can offer shape selectivity, potentially favoring the formation of specific isomers. acs.org

Supported Heteropolyacids: Heteropolyacids supported on materials like silica (B1680970) (SiO₂), alumina, and diatomaceous earth have shown activity in phenol alkylation with nonene. iitm.ac.in

Sulfated Metal Oxides: Catalysts such as WOx/ZrO2 mixed oxides have been reported for the alkylation of phenol with long-chain olefins. iitm.ac.in

Reaction Optimization: Optimizing reaction conditions is crucial for maximizing the yield and purity of dinonylphenol. unchainedlabs.comrsc.org Key parameters that are manipulated in research and industrial production include:

Temperature: The reaction temperature influences both the rate of alkylation and the formation of byproducts.

Pressure: Adjusting the pressure can be relevant, especially when dealing with volatile reactants.

Reactant Mole Ratio: The ratio of phenol to nonene is a critical factor. iitm.ac.ingoogle.com An excess of phenol can favor mono-alkylation, while a higher concentration of nonene can promote the formation of dinonylphenol.

Catalyst Loading: The amount of catalyst affects the reaction rate and can influence the product distribution. iitm.ac.in

Interactive Table: Catalytic Systems for Phenol Alkylation

| Catalyst Type | Examples | Key Characteristics |

| Homogeneous Brønsted Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Traditional, effective, but corrosive and difficult to separate. mdpi.comresearchgate.net |

| Homogeneous Lewis Acids | Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃) | Effective for Friedel-Crafts alkylation. researchgate.net |

| Solid Acid Catalysts | Ion-Exchange Resins, Zeolites (H-beta, H-mordenite), Supported Heteropolyacids | Reusable, less corrosive, can offer shape selectivity. iitm.ac.inaloki.hu |

Byproduct Formation and Yield Enhancement Studies

Research efforts to enhance yield focus on several strategies:

Selective Catalysis: Developing catalysts that preferentially promote the di-alkylation of phenol over mono-alkylation is a key area of investigation. The pore size and acid site strength of solid catalysts can be tailored to improve selectivity. acs.org

Process Control: Precise control over reaction conditions, such as temperature and reactant ratios, can steer the reaction towards the desired product. google.comgoogle.com For instance, a patent describes a method involving continuous three-grade reaction in reactors filled with a dedicated resin catalyst to improve selectivity and conversion efficiency. google.com

Purification Techniques: Advanced distillation and refining techniques are employed to separate dinonylphenol from unreacted phenol, mono-nonylphenol, and other impurities. google.compatsnap.com A patented refining process involves evaporation and distillation steps to obtain high-purity nonylphenol and a dinonylphenol-rich fraction. patsnap.com This addresses issues like product discoloration and improves yield. patsnap.com

Derivatization Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in dinonylphenol is a reactive site that allows for a variety of chemical transformations, leading to derivatives with a wide range of industrial applications.

Esterification Mechanisms and Applications in Surfactant Synthesis

Esterification involves the reaction of the phenolic hydroxyl group with an acid or acid derivative. This is a fundamental route to producing nonionic surfactants and other specialty chemicals.

Phosphate (B84403) Esters: Dinonylphenol can be reacted with phosphorylating agents like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) to form phosphate esters. shreechem.in These phosphate esters, which can be mixtures of mono- and diesters, are effective surfactants used in various industrial applications. shreechem.in

Acrylates: Dinonylphenol polyoxyethylene ether can undergo direct esterification with acrylic acid to produce the corresponding acrylate (B77674) ester. google.com This process, often carried out in the presence of a catalyst, antioxidant, and polymerization inhibitor, yields a product used in various formulations. google.com

Sulfoitaconate Esters: Anionic surfactants can be synthesized through the esterification of nonylphenol ethoxylates with itaconic acid, followed by sulfonation. researchgate.net

The resulting esters possess amphiphilic properties, with the dinonylphenol portion providing the lipophilic (oil-loving) character and the ester/ethoxylate portion providing the hydrophilic (water-loving) character. This dual nature is the basis for their utility as emulsifiers, dispersants, and wetting agents. dhalopchemicals.comkimyagaran.comfareastuae.com

Etherification Processes and Product Utility

Etherification of the phenolic hydroxyl group is another critical derivatization pathway, most notably for the production of ethoxylated surfactants.

The process involves the reaction of dinonylphenol with ethylene (B1197577) oxide in the presence of a basic catalyst, such as potassium hydroxide (B78521) (KOH). epa.govaloki.huelchemy.com This is a condensation reaction that adds a chain of ethylene oxide units (polyoxyethylene chain) to the phenol. epa.govelchemy.com

The length of the polyoxyethylene chain can be controlled by the reaction stoichiometry, leading to a range of products with different properties. kimyagaran.com The general structure is often denoted as dinonylphenol ethoxylate (DNPEO). These nonionic surfactants are valued for their excellent detergency, wetting, emulsifying, and dispersing properties. kimyagaran.comatamanchemicals.com They find use in:

Industrial and institutional cleaners atamanchemicals.com

Agrochemical formulations kimyagaran.comfareastuae.com

Textile and paper processing atamanchemicals.comgzjxchem.com

Paints and coatings kimyagaran.com

Emulsion polymerization kimyagaran.com

Interactive Table: Applications of Dinonylphenol Ethers

| Application | Function |

| Cleaners & Detergents | Detergency, Wetting, Emulsification kimyagaran.comatamanchemicals.com |

| Agrochemicals | Emulsifiers, Dispersants kimyagaran.comfareastuae.com |

| Textile Processing | Wetting agents, Scouring agents epa.govgzjxchem.com |

| Paints & Coatings | Emulsifiers, Stabilizers kimyagaran.com |

| Emulsion Polymerization | Stabilizers kimyagaran.com |

Cyanate (B1221674) Ester Formation for Thermosetting Resins (e.g., Dinonyl Phenol Cyanate)

Dinonylphenol can be a component in the synthesis of high-performance thermosetting resins, specifically cyanate esters. Cyanate ester resins are known for their high thermal stability, low dielectric properties, and excellent mechanical strength, making them suitable for aerospace and electronics applications. adeka.co.jpuv.es

The formation of these resins involves the cyclotrimerization of cyanate functional groups (-OCN) to form a stable triazine ring network. adeka.co.jppolymerinnovationblog.commdpi.com While bisphenol A dicyanate is a common monomer, other phenolic compounds can be incorporated. adeka.co.jppolymerinnovationblog.com

In some formulations, nonylphenol is used as a co-catalyst or modifier in the curing process of cyanate ester resins. adeka.co.jpuv.espolymerinnovationblog.comgoogle.com It can act as a co-solvent for metal-based catalysts (like copper acetylacetonate (B107027) or zinc acetylacetonate) and as a co-catalyst to promote the curing reaction. adeka.co.jpuv.esgoogle.com The addition of nonylphenol can influence the processing characteristics and final properties of the cured thermoset. polymerinnovationblog.comgoogle.com

Polymerization and Resin Formation Research

The functional hydroxyl group and the alkyl-substituted aromatic ring of dinonylphenol and its precursor, nonylphenol, allow for their participation in various polymerization and resin formation reactions. Research in this area has explored their roles in creating polymers with tailored properties, such as enhanced flexibility, hydrophobicity, and thermal stability.

Nonylphenol is a key monomer in the synthesis of specific phenolic resins through condensation reactions with formaldehyde (B43269). fishersci.at This process typically involves an acid or base catalyst to facilitate the reaction, where formaldehyde forms methylene (B1212753) bridges between the phenolic rings. fishersci.at The incorporation of the nonyl group into the polymer structure imparts significant hydrophobicity and flexibility to the resulting resin. fishersci.at

The synthesis can be tailored to produce resins with varying characteristics. For instance, acid-catalyzed condensation of para-nonylphenol with formaldehyde has been used to create resins with molecular weights ranging from 490 to 1400. uni.lu The structure of these resins has been confirmed using spectral methods like infrared (IR) and 1H-NMR spectroscopy, which identify the characteristic phenolic -OH group and the -CH2- and -CH3 groups of the nonyl substituent. uni.lu The reaction between phenol, 4-nonylphenol (B119669), and formaldehyde results in a complex polymer with a three-dimensional network of methylene-linked phenolic units. fishersci.at

More complex co-condensation reactions have also been investigated. In one study, 2-nonylphenol (B21176) was co-condensed with phloroglucinol (B13840) and urea (B33335) in a formaldehyde-based system. wikipedia.org This reaction successfully integrated the benzene (B151609) ring and the long-chain alkyl group of nonylphenol into the urea-formaldehyde (UF) resin structure. wikipedia.org The resulting phloroglucinol-nonylphenol-urea-formaldehyde (P-NP-UF) co-condensed resin exhibited a lower curing temperature, reduced cross-linking density, and enhanced toughness compared to standard UF resin. wikipedia.org Specifically, the tensile and impact strength of the modified resin increased by 54.81% and 36.42%, respectively. wikipedia.org

Table 1: Examples of Nonylphenol-Formaldehyde Condensation Products

| Resin Type | Monomers | Catalyst Type | Key Findings | Reference |

|---|---|---|---|---|

| Nonylphenol-Formaldehyde Resin | p-Nonylphenol, Formaldehyde | Acidic | Produced resins with molecular weights between 490 and 1400. | uni.lu |

| Phenol-Nonylphenol-Formaldehyde Polymer | 4-Nonylphenol, Phenol, Formaldehyde | Acid or Base | Incorporation of nonylphenol adds hydrophobicity and flexibility. | fishersci.at |

In epoxy resin systems , nonylphenol functions as a plasticizing agent and a curing accelerator. fishersci.ptfishersci.at It can improve the viscosity for better processing and facilitates the curing reaction. fishersci.at For example, in amine-cured epoxy compositions, nonylphenol is used to accelerate the crosslinking of the resin. fishersci.pt Research has also explored the creation of epoxy novolaks by reacting novolaks made with various phenols (potentially including nonylphenol) with epichlorohydrin, which are key components in high-performance epoxy-phenolic adhesives. fishersci.fi These adhesives are noted for their application in industries requiring high-temperature performance, such as aerospace and automotive assembly. fishersci.fi

Within phenolic resin systems , nonylphenol is incorporated to produce resins with specific characteristics. As mentioned previously, its reaction with formaldehyde creates nonylphenol-formaldehyde resins. fishersci.atuni.lu These can be further integrated into broader applications. Phenolic resins, in general, are used as curing resins to increase thermal stability in rubber compounds and as adhesion promoters. fishersci.fi

Furthermore, nonylphenol has been employed as a co-catalyst in the formation of other thermosets, such as cyanate ester resins . wikipedia.org In the cyclotrimerization of bisphenol A dicyanate, which forms a rigid triazine network, nonylphenol acts as a co-catalyst to facilitate the reaction. wikipedia.org

Table 2: Role of Nonylphenol in Thermosetting Resin Systems

| Resin System | Role of Nonylphenol | Effect on Properties | Reference |

|---|---|---|---|

| Epoxy Resins | Curing accelerator, plasticizer | Accelerates crosslinking, improves viscosity. | fishersci.ptfishersci.at |

| Epoxy Novolaks | Potential phenol source for novolak precursor | Component for high-temperature structural adhesives. | fishersci.fi |

| Phenolic Resins | Monomer (with formaldehyde) | Imparts hydrophobicity and flexibility. | fishersci.at |

Iii. Environmental Dynamics and Biogeochemical Cycling Research

Environmental Release and Distribution Mechanisms

The environmental presence of dinonylphenol is primarily linked to human industrial activities. Its release into various environmental compartments is a consequence of its production, use, and its formation from related chemical compounds.

Dinonylphenol is an anthropogenic compound, meaning it does not have natural sources. scielo.br Its release into the environment occurs through several industrial waste streams. nih.gov The compound and its derivatives are utilized in the manufacturing of products such as plastics and rubber as antioxidants and as modifiers in resins and coatings. While specific quantitative data on the discharge of dinonylphenol from industrial sites are not extensively documented, its release can be inferred from its applications. Industrial processes involving the synthesis or use of dinonylphenol may lead to its presence in wastewater effluents. Safety guidelines for handling dinonylphenol explicitly advise against its release into the environment, indicating its potential for discharge from industrial settings if not properly managed. chemservice.comchemicalbook.com

Furthermore, commercial nonylphenol (NP), a widely used industrial chemical, can contain 2,4-dinonylphenol (B89645) as an impurity. service.gov.uk Given the large-scale production and use of NP in detergents, emulsifiers, and other formulations, the release of these commercial mixtures contributes to the introduction of dinonylphenol into the environment through industrial and municipal wastewater. atlantis-press.comnih.gove3s-conferences.org Wastewater treatment plants (WWTPs) are significant points of entry for these compounds into aquatic ecosystems. nih.govwikipedia.org

A significant indirect source of dinonylphenol in the environment is the degradation of its parent compounds, dinonylphenol ethoxylates. While nonylphenol ethoxylates (NPEOs) are the most common type of alkylphenol ethoxylates, representing about 80-85% of annual use, dinonylphenol ethoxylates also contribute to the total volume. It is estimated that dinonylphenol ethoxylates account for approximately 1% of the alkylphenol ethoxylates used globally.

The degradation pathway for alkylphenol ethoxylates is well-established; these compounds biodegrade in the environment and in wastewater treatment facilities, leading to the shortening of the ethoxylate chain. scielo.brresearchgate.net This process ultimately results in the formation of the more persistent corresponding alkylphenol. nih.govwikipedia.org By this mechanism, dinonylphenol ethoxylates released into sewage systems and surface waters break down to form dinonylphenol. This degradation process is a major contributor to the environmental load of dinonylphenol, transforming a less persistent compound into one with a higher potential for persistence and ecological impact. nih.gov

Degradation Pathways and Mechanisms

Research into the degradation of dinonylphenol specifically is limited. However, extensive studies on the closely related and structurally similar nonylphenol (NP) provide a strong model for understanding the potential biological pathways involved in the breakdown of dinonylphenol.

Microorganisms, including various bacteria and fungi, are key players in the breakdown of alkylphenols in the environment. mdpi.comresearchgate.net The efficiency of this biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of other organic matter. mdpi.commdpi.com

Numerous studies have identified microorganisms capable of degrading nonylphenol, which serves as a proxy for understanding dinonylphenol metabolism. Bacterial strains, particularly from the genus Sphingomonas, have been shown to effectively degrade NP. researchgate.netasm.org Other genera, including Pseudomonas, Bacillus, and Serratia, have also been isolated and shown to utilize NP as a carbon source. e3s-conferences.orgresearchgate.net For instance, a bacterial consortium was found to be necessary for the complete mineralization of some branched alkylphenols, suggesting that a community of microorganisms may be required to break down complex structures like dinonylphenol. asm.org

Fungal species are also capable of degrading alkylphenols. White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to break down a wide array of persistent organic pollutants, including nonylphenol. asm.org While the ultimate degradation of NP by fungi is still under investigation, they are known to employ powerful extracellular enzymes that can initiate the breakdown process. researchgate.net It is plausible that similar bacterial and fungal species could be involved in the degradation of dinonylphenol, although specific research is needed to confirm this.

The enzymatic breakdown of nonylphenol is initiated by specific oxidative enzymes. These mechanisms provide insight into the likely pathways for dinonylphenol degradation.

Monooxygenases: A key enzyme in the bacterial degradation of NP is nonylphenol monooxygenase. In Sphingomonas sp. strain NP5, a unique monooxygenase (NmoA) has been identified that attacks a wide range of 4-alkylphenols with branched side chains. nih.govnih.gov This enzyme catalyzes an ipso-hydroxylation reaction, where a hydroxyl group is added to the phenolic ring at the same position as the alkyl chain, leading to the cleavage of the alkyl group from the aromatic ring. nih.govresearchgate.net Genes encoding for nonylphenol monooxygenase (nmoA) have been cloned and expressed, confirming their function. researchgate.netasm.org Given that this enzyme is effective on various branched alkylphenols, it is highly probable that it or a similar monooxygenase could also act on dinonylphenol isomers. In fungi, cytochrome P450 monooxygenases have been shown to play an essential role in NP degradation, particularly under nutrient-rich conditions. asm.org

Peroxidative Pathways: Fungi also utilize extracellular peroxidases and laccases to degrade phenolic compounds. asm.orgiwaponline.com Laccases, which are multi-copper oxidases, can oxidize a broad range of phenolic substrates, including nonylphenol and octylphenol (B599344). iwaponline.com This oxidation can lead to the formation of phenolic polymers, effectively removing the parent compound from the soluble phase. researchgate.net Additionally, oxidative stress pathways, leading to lipid peroxidation, have been observed in organisms exposed to nonylphenol. nih.govnih.govresearchgate.net While this is a toxicity mechanism, the underlying oxidative processes involve enzymes and reactive oxygen species that can contribute to the transformation of the compound. It is hypothesized that similar peroxidative and enzymatic pathways are involved in the environmental fate of dinonylphenol.

Biological Degradation Processes

Factors Influencing Biodegradation Kinetics (e.g., pH, Temperature, Substrate Concentration)

The rate of biodegradation for dinonylphenol, and the closely related nonylphenol (NP), is significantly influenced by a variety of environmental factors. mdpi.commdpi.com Research on nonylphenol, which is often used as a proxy for dinonylphenol, reveals that its degradation kinetics are sensitive to pH, temperature, and the initial substrate concentration. echemi.comnih.govpsu.edu

pH: The pH of the environment is a critical determinant of microbial activity and, consequently, biodegradation rates. For nonylphenol, an optimal pH for biodegradation has been identified as 7.0. mdpi.comnih.gov Studies on the fungus Pleurotus eryngii showed that NP degradation was most effective at a pH of 5.0. core.ac.uk As the pH increased from 5.0 to 9.0, the percentage of NP remaining increased significantly from 4.1% to 76.1%. core.ac.uk Similarly, research on the bacterium Raoultella planticola strain F8 found the highest degradation rate constant at a pH of 7.0, with the half-life increasing as the pH moved towards more acidic (5.0) or alkaline (9.0) conditions. marine-biology.ru Another study identified the optimal pH for a microbial consortium (ZJF) to be 6.0 for NP degradation. e3s-conferences.org

Temperature: Temperature directly affects microbial metabolism and enzyme activity, thereby influencing degradation rates. psu.edu For nonylphenol, degradation rates have been shown to increase with rising temperatures. mdpi.compsu.edu One study noted that the degradation rate was enhanced when the temperature was increased from 10-15°C to 28°C. psu.edu Another investigation using Pleurotus eryngii determined the optimal temperature for NP degradation to be 30°C. core.ac.uk At temperatures between 20°C and 30°C, the remaining NP percentage was low (3.8-12%), but it increased to 55% as the temperature rose to 50°C. core.ac.uk A different study found that a microbial consortium could effectively degrade NP at a rate of over 50% within a temperature range of 25°C to 40°C, with 30°C being optimal. e3s-conferences.org

Substrate Concentration: The initial concentration of the compound can also impact its biodegradation. mdpi.com Research has shown that nonylphenol degrades more rapidly at lower concentrations, while it persists longer at higher concentrations. nih.gov One study investigating a range of NP concentrations from 5 mg/L to 20 mg/L found that the degradation efficiency decreased as the initial concentration increased. iwaponline.com Conversely, another study observed that the initial degradation rate of NP slowly increased with a rise in substrate concentration. sciforschenonline.org The bacterium Raoultella planticola F8 demonstrated the ability to degrade NP across a wide range of concentrations, from 100 to 900 mg·L⁻¹, although the degradation rate constant decreased and the half-life increased by 9.6 times as the concentration rose from 100 to 900 mg·L⁻¹. marine-biology.ru

Below is an interactive table summarizing the influence of these factors on Nonylphenol (NP) biodegradation from various studies.

Abiotic Degradation Processes

Photo-oxidation Mechanisms

Photo-oxidation represents a significant abiotic degradation pathway for dinonylphenol and related compounds in the environment. sioc-journal.cn By analogy with 2,4-dimethylphenol, which absorbs light at wavelengths greater than 290 nm, it is suggested that 2,4-dinonylphenol may also absorb light in this range, making it susceptible to direct photolysis by sunlight. echemi.com The photodegradation of nonylphenol is influenced by various factors, including dissolved oxygen (DO), and the presence of substances like hydrogen peroxide (H₂O₂) and nitrate (B79036) ions (NO₃⁻), which can generate highly reactive hydroxyl radicals (·OH). sioc-journal.cnrsc.orgnih.gov

The core mechanism involves the generation of reactive oxidizing species that attack the nonylphenol molecule. rsc.org The photolysis of H₂O₂ produces hydroxyl radicals (·OH) that can attack the electron-rich positions on the NP molecule. sioc-journal.cn Dissolved oxygen is a key factor, with the photoreaction rate being dependent on its concentration. sioc-journal.cn The process can lead to the formation of a 4-nonylphenoxyl radical and superoxide (B77818) radical anions (O₂·-), followed by the creation of intermediates like 4-nonylcatechol and ortho-quinone derivatives. sioc-journal.cn Further reactions can produce nonanol, nonanal, and nonanoic acid. sioc-journal.cn In the presence of nitrate, which can also produce ·OH radicals upon irradiation, 2-nitryl-4-nonylphenol has been identified as a product. sioc-journal.cn Photocatalysts like titanium dioxide (TiO₂) can significantly enhance the photo-oxidation process, leading to the cleavage of the aromatic ring and eventual mineralization to CO₂. jst.go.jprsc.org

Hydrolysis Stability Investigations

Dinonylphenol is not expected to undergo hydrolysis in the environment. echemi.comnih.gov This stability is attributed to the absence of hydrolyzable functional groups within its molecular structure. echemi.comatamanchemicals.com Research indicates that under typical environmental conditions, with a pH range of 5 to 9, hydrolysis is not an important environmental fate process for compounds like nonylphenol ethoxylates, and by extension, dinonylphenol. atamanchemicals.com Therefore, hydrolysis is considered a negligible removal process for these compounds in aquatic environments. nih.gov The inherent resistance of the phosphite (B83602) to hydrolysis can be a key property in industrial applications, with more hindered phenols used as ligands increasing hydrolytic stability. squarespace.comlife-trialkyl.eu

Environmental Fate Modeling and Predictive Ecotoxicology

Environmental fate models are crucial tools used to estimate the distribution, concentration, and persistence of chemicals like dinonylphenol in various environmental compartments. diva-portal.orgwho.int These models integrate the physicochemical properties of the compound with environmental characteristics to predict its behavior over time. diva-portal.org For the related and more extensively studied nonylphenol, fate models have been developed to understand its behavior in aquatic systems such as estuaries and lakes. diva-portal.orgvliz.be

A common approach involves using a hydrodynamic advection-dispersion fate model, which considers processes like transport in the water column, sedimentation, erosion, and biodegradation. vliz.be Such models have been applied to estuaries to derive field biodegradation rates for nonylphenol and its metabolites, which were found to be in agreement with literature values. vliz.be Sensitivity analyses of these models have shown that for nonylphenol in an estuarine environment, biodegradation is the most influential process affecting its dissolved concentration profile. vliz.be In lake environments, dynamic fate models have indicated that transformation in the water is the most significant removal process for nonylphenol. diva-portal.org

Predictive ecotoxicology aims to assess the potential adverse effects of chemicals on ecosystems. nih.gov For nonylphenol, which is known to be toxic to aquatic organisms and acts as an endocrine disruptor, this is particularly important. canada.caepa.gov While it is challenging to translate data from model species to predict impacts on entire ecosystems, computational methods and machine learning are emerging as promising, though underutilized, tools for predicting ecotoxicological outcomes. researchgate.net These in silico approaches have the potential to screen chemicals more efficiently and help assess the potential risks of compounds like dinonylphenol in the environment. nih.govresearchgate.net

Iv. Biological Activity and Mechanistic Toxicology Research

Cellular and Molecular Toxicological Investigations

Beyond its endocrine-disrupting capabilities, dinonylphenol induces toxicity at the cellular and molecular levels through mechanisms such as oxidative stress and direct cellular damage leading to cell death.

A key mechanism of nonylphenol-mediated toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

ROS Production: Exposure to nonylphenol has been shown to significantly increase the production of ROS in various cell types. wikipedia.org In rat ovarian granulosa cells, NP treatment led to a notable rise in ROS levels, which in turn triggered apoptosis (programmed cell death) and autophagy. wikipedia.org

Antioxidant Depletion: Nonylphenol can perturb the body's antioxidant defense systems. It has been observed to reduce the concentration and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. This inhibition of the antioxidant system exacerbates the damage caused by ROS.

Biomarkers of Damage: The consequences of this oxidative stress are measurable. Studies in humans have found a significant association between urinary nonylphenol levels and biomarkers of oxidatively and nitratively damaged DNA (e.g., 8-oxo-7,8-dihydro-2'-deoxyguanosine) and lipid peroxidation. This indicates that nonylphenol exposure can lead to systemic oxidative damage to crucial biomolecules.

| Effect | Observation | Model System/Study Type | Reference |

|---|---|---|---|

| Increased ROS Production | NP treatment significantly induced reactive oxygen species. | Rat Ovarian Granulosa Cells (In Vitro) | wikipedia.org |

| Induction of Apoptosis & Autophagy | Increased cell apoptosis and autophagy linked to ROS production. | Rat Ovarian Granulosa Cells (In Vitro) | wikipedia.org |

| DNA & Lipid Damage | Urinary NP levels associated with biomarkers of DNA damage and lipid peroxidation. | Pregnant Women (Human Study) | |

| Antioxidant Enzyme Inhibition | NP exposure can reduce the activity of SOD, catalase, and glutathione peroxidase. | Animal Studies |

High concentrations of toxicants can cause direct cellular damage that overwhelms cellular repair and controlled death (apoptosis) mechanisms, leading to necrosis, a form of uncontrolled cell death.

While the specific mechanism of protein denaturation has not been extensively detailed for dinonylphenol in available literature, studies have demonstrated its capacity to induce necrosis. A toxicogenomic study on the male catfish Heteropneustes fossilis found that exposure to 4-nonylphenol (B119669) induced dose- and duration-dependent necrosis in testicular cells. The researchers noted that this cellular damage appeared to be a direct toxic effect, bypassing the typical apoptosis pathway, particularly at higher concentrations. Necrosis involves the breakdown of cellular membranes and leakage of intracellular contents, which can provoke an inflammatory response. Coagulative necrosis is a form of necrosis where the architecture of the dead tissue is maintained for a period, often resulting from ischemia but also from certain toxins. The findings in fish gonads point to a potent cytotoxic effect of nonylphenol, capable of causing direct tissue death.

Potential for Uncoupling Oxidative Phosphorylation as a Class of Substituted Phenols

Substituted phenols, as a class of chemical compounds, are recognized for their potential to function as uncouplers of oxidative phosphorylation. nih.gov This process disrupts the critical link between electron transport and ATP synthesis in the mitochondria. cutm.ac.in The mechanism of action is attributed to their properties as weakly acidic, lipophilic molecules. nih.govcutm.ac.in

Uncouplers like certain substituted phenols act as protonophores, or proton carriers, across the inner mitochondrial membrane, which is normally impermeable to protons. nih.govcutm.ac.in The process unfolds in a cycle:

At the outer surface of the inner mitochondrial membrane (the intermembrane space), where the proton concentration is high due to the electron transport chain, the weakly acidic phenol (B47542) derivative picks up a proton.

Now in its neutral, protonated form, the lipophilic molecule diffuses across the lipid bilayer of the inner mitochondrial membrane down its concentration gradient.

Upon reaching the mitochondrial matrix, where the proton concentration is low, it releases the proton.

The deprotonated, anionic form of the molecule then diffuses back to the intermembrane space to repeat the cycle.

This transport of protons back into the matrix dissipates the electrochemical proton gradient (proton-motive force) that is normally used by the enzyme ATP synthase to produce ATP. wikipedia.org Consequently, the energy generated from the electron transport chain is not captured in the form of ATP but is instead released as heat. wikipedia.org While ATP synthesis is inhibited, the electron transport chain and oxygen consumption continue, and may even accelerate, as the system attempts to re-establish the proton gradient. wikipedia.org Key structural features required for a substituted phenol to act as a potent uncoupler include an acid-dissociable hydroxyl group, a bulky hydrophobic moiety (like a nonyl group), and often a strong electron-withdrawing group on the aromatic ring. nih.govcutm.ac.in

Genotoxicity Assessment

The genotoxicity of nonylphenol (NP) has been evaluated in various experimental models, with results varying depending on the test system and endpoint measured. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations or cancer.

Some studies have concluded that NP is not genotoxic. For instance, an assessment using the micronuclei assay and the single-cell gel electrophoresis (Comet assay) in the peripheral erythrocytes of the fish Oreochromis niloticus did not find evidence of genotoxicity. nih.gov A broader assessment report also stated that based on several in vitro genotoxicity assays, nonylphenol is not considered genotoxic. industrialchemicals.gov.au

Conversely, other research has indicated a potential for genotoxic effects. In a study using the D7 strain of the yeast Saccharomyces cerevisiae, 4-NP was found to induce mutagenic effects at lower concentrations and cytotoxic effects at a concentration of 50 mg/L. nih.gov This study identified 4-NP as the most genotoxic compound among the nonylphenol-related substances tested. nih.gov Further studies in plants (Vicia faba) have also shown that 4-n-nonylphenol can induce a range of mitotic and meiotic abnormalities, including chromosome stickiness and the formation of anaphase-telophase bridges. docsdrive.com

The table below summarizes findings from various genotoxicity assessments of nonylphenol.

| Test System/Organism | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Oreochromis niloticus (fish) | Micronuclei Assay & Comet Assay | NP was not found to be genotoxic. | nih.gov |

| Saccharomyces cerevisiae D7 (yeast) | Mutation Assay | 4-NP induced mutagenic effects at 12 and 25 mg/L. | nih.gov |

| Vicia faba (plant) | Mitotic & Meiotic Analysis | Induced chromosomal abnormalities. | docsdrive.com |

| General Assessment | In vitro assays | Negative results in several assays; not considered genotoxic. | industrialchemicals.gov.au |

Biotransformation and Detoxification Pathways

Biotransformation is the process by which a living organism modifies a chemical compound, typically to facilitate its elimination from the body. For nonylphenol, this detoxification process occurs primarily in the liver through Phase I and Phase II metabolic reactions. nih.govwikipedia.org

Hepatic Metabolism and Conjugation Reactions (Glucuronidation, Sulfonation)

Upon absorption, nonylphenol undergoes extensive hepatic metabolism. nih.gov

Phase I Metabolism: The initial phase involves the chemical modification of the NP molecule, catalyzed primarily by the cytochrome P450 (CYP) family of enzymes. youtube.com For nonylphenol, the major Phase I pathway is the oxidation of the alkyl side chain. nih.govacs.org A comprehensive metabolic profiling of 4-n-nonylphenol in human liver microsomes identified seven different metabolic pathways, with CYP1A2, 2C19, and 2D6 being the main participating enzymes. nih.gov This process introduces more polar functional groups, such as hydroxyl (-OH) or oxo (=O) groups, onto the molecule. nih.govacs.org

Phase II Metabolism: Following Phase I modification, the metabolites are conjugated with endogenous, water-soluble molecules to further increase their polarity and facilitate excretion. wikipedia.org For phenolic compounds, the two most prevalent conjugation pathways are glucuronidation and sulfonation. nih.gov

Glucuronidation: This is the predominant conjugation pathway for nonylphenol and its metabolites. nih.govnih.govacs.org The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid molecule to the phenolic hydroxyl group or to the newly formed hydroxyl groups on the alkyl chain. washington.edunih.gov

Sulfonation: This pathway involves the transfer of a sulfonate group to the hydroxyl groups, a reaction catalyzed by sulfotransferase (SULT) enzymes. wikipedia.orgxenotech.com Sulfonation is also a recognized metabolic route for nonylphenol, though studies in humans and rats suggest that glucuronide conjugates are the major metabolites excreted. nih.govwikipedia.orgresearchgate.net

The table below lists the major metabolites of nonylphenol identified in human metabolism studies.

| Metabolite | Metabolic Pathway | Description | Reference |

|---|---|---|---|

| Hydroxy-NP (OH-NP) | Phase I (Hydroxylation) | Oxidation of the alkyl chain; constitutes the major metabolic pathway. | nih.govacs.org |

| Oxo-NP | Phase I (Oxidation) | Further oxidation of the alkyl chain. | nih.govacs.org |

| NP-Glucuronide | Phase II (Glucuronidation) | Conjugate of the parent nonylphenol. | nih.gov |

| OH-NP-Glucuronide | Phase II (Glucuronidation) | Conjugate of the hydroxylated metabolite; a major form excreted in urine. | nih.govacs.org |

Excretion Pathways

Following metabolic conversion into water-soluble conjugates, nonylphenol and its metabolites are eliminated from the body. The primary routes of excretion are via urine and feces. wikipedia.org

A human study involving oral administration of labeled nonylphenol demonstrated rapid urinary excretion. nih.govacs.org The peak concentration in urine occurred within 2.3 to 3.4 hours after dosing. nih.govacs.org The vast majority of the excreted compounds were glucuronic acid conjugates of the oxidized metabolites, with alkyl chain hydroxylation (OH-NP) being the most abundant form. nih.govacs.org The parent nonylphenol represented only a small fraction of the compounds excreted in urine. nih.govacs.org The elimination kinetics were found to be biphasic, with a rapid initial phase (half-life of 1.0-1.5 hours) followed by a slower second phase (half-life of 5.2-6.8 hours). nih.govacs.org

Studies in rats also show that after absorption and liver metabolism, the majority of metabolites are excreted in the bile, mainly as glucuronide conjugates, which then enter the gastrointestinal tract for fecal elimination. nih.gov Unchanged nonylphenol is primarily excreted in the feces. nih.gov

Broader Biological Interactions of Phenolic Compounds (General Class)

Phenolic compounds are a large and diverse group of molecules that possess a phenol ring as a central structural feature. They are known to exhibit a wide range of biological activities.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties, which are largely attributed to their chemical structure.

Antioxidant Properties: The primary antioxidant mechanism of phenolic compounds is their ability to act as free radical scavengers. researchgate.net The hydroxyl group on the aromatic ring can donate a hydrogen atom to unstable free radicals, neutralizing them and preventing them from causing oxidative damage to cells, DNA, and other macromolecules. mdpi.comnih.gov Phenolic compounds can also exert antioxidant effects by chelating metal ions involved in the generation of free radicals. tandfonline.com

Anti-inflammatory Properties: The anti-inflammatory actions of phenolic compounds are multifaceted and involve the modulation of key cellular signaling pathways. frontiersin.org They can inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing inflammatory mediators. mdpi.comnih.gov Furthermore, phenolic compounds can interfere with major inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comfrontiersin.org By inhibiting these pathways, they can suppress the expression of various pro-inflammatory genes and the secretion of cytokines, thereby reducing the inflammatory response. mdpi.comtandfonline.com

Enzyme Inhibition Activities

Currently, there is a notable lack of specific research in the scientific literature detailing the enzyme inhibition activities of the compound Phenol, dinonyl-. While the broader class of phenolic compounds has been investigated for various enzyme interactions, these general findings cannot be directly and accurately extrapolated to dinonylphenol without specific experimental data. Consequently, no detailed research findings or data tables on the specific enzyme inhibition properties of Phenol, dinonyl- can be presented.

Anticancer and Antiviral Activities

Role in Plant Physiology and Defense Mechanisms (Phenylpropanoid Pathway)

There is no specific scientific literature available that elucidates a direct role or interaction of Phenol, dinonyl- with the phenylpropanoid pathway in plants. The phenylpropanoid pathway is a fundamental metabolic route in plants responsible for the biosynthesis of a diverse array of phenolic compounds from the amino acid phenylalanine. wikipedia.orgnih.gov These compounds are integral to various aspects of plant physiology and defense.

The key functions of metabolites produced through the phenylpropanoid pathway include providing structural integrity to plant cell walls through lignin (B12514952) formation, protecting against UV radiation, defending against pathogens and herbivores, and acting as signaling molecules. wikipedia.orgnih.govnih.govresearchgate.netfrontiersin.orgnih.gov The pathway is activated in response to numerous environmental stressors, leading to the accumulation of specific phenolic compounds that help the plant to cope with adverse conditions. nih.govresearchgate.netnih.gov

While the general roles of various phenylpropanoids in plant physiology are well-documented, the specific involvement or metabolic fate of Phenol, dinonyl- within these complex biological systems has not been a subject of published research.

V. Advanced Analytical Techniques for Dinonylphenol and Its Metabolites

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical prerequisite for reliable analysis. The primary goals are to isolate the target analytes from the sample matrix, concentrate them to detectable levels, and remove interfering substances.

Given the low concentrations of dinonylphenol typically found in environmental samples, preconcentration is an essential step. Solid-phase extraction (SPE) is a widely employed technique for this purpose, utilizing various sorbent materials to adsorb the analytes from a large volume of a liquid sample.

Amberlite XAD resins, which are styrene-divinylbenzene copolymers, are frequently used for the extraction of organic pollutants from aqueous samples. researchgate.net For instance, XAD-4 resin has been functionalized to preconcentrate various metal ions, demonstrating the versatility of this polymer backbone in targeted analytical methods. tubitak.gov.tr The general principle involves passing the sample through a cartridge packed with the resin, where dinonylphenol is adsorbed. Subsequently, the analyte is eluted with a small volume of a suitable organic solvent, achieving significant concentration.

Carbon-based materials, particularly multiwalled carbon nanotubes (MWCNTs), have emerged as highly effective sorbents for preconcentration due to their large surface area and strong adsorptive properties. researchgate.netmdpi.com These materials can be used in microcolumns for SPE, where they efficiently retain analytes from the sample solution. mdpi.com The adsorbed compounds are then eluted for instrumental analysis. The combination of different extraction techniques, such as using cellulose (B213188) cotton for solid-phase extraction followed by homogeneous liquid-liquid extraction, has been shown to achieve concentration factors as high as 1,599-fold for related compounds like nonylphenol. nih.gov

Table 1: Comparison of Sorbent Materials for Preconcentration

| Sorbent Material | Type | Principle of Action | Common Application |

|---|---|---|---|

| Amberlite XAD-2/XAD-4 | Styrene-divinylbenzene copolymer | Adsorption via hydrophobic and van der Waals interactions | Extraction of semi-volatile organic compounds from air and water. researchgate.net |

| Multiwalled Carbon Nanotubes (MWCNTs) | Carbon-based nanomaterial | Strong π-π stacking and hydrophobic interactions | Solid-phase extraction of heavy metals and organic pollutants. researchgate.netmdpi.com |

| C18 (Octadecyl-bonded silica) | Modified silica (B1680970) | Hydrophobic (reversed-phase) interactions | SPE of non-polar to moderately polar compounds from aqueous solutions. nih.gov |

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for separation and detection, particularly for gas chromatography (GC). For phenolic compounds like dinonylphenol, the polar hydroxyl (-OH) group can cause poor chromatographic peak shape and low volatility. Derivatization replaces the active hydrogen of the hydroxyl group with a less polar functional group.

A common technique is silylation, which employs reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). oup.comresearchgate.net This reaction replaces the hydroxyl proton with a nonpolar trimethylsilyl (B98337) (TMS) group, increasing the analyte's volatility and thermal stability, making it amenable to GC analysis. oup.comdphen1.com The derivatization process itself must be optimized, with studies testing various reaction times and temperatures (e.g., 60°C for 2 hours) to ensure complete conversion. researchgate.net

Another derivatization strategy involves using dansyl chloride, which reacts with the phenolic group to form a fluorescent derivative. jst.go.jp This is particularly useful for enhancing sensitivity in high-performance liquid chromatography (HPLC) with fluorescence detection. jst.go.jp

Table 2: Common Derivatization Reagents for Phenolic Compounds

| Reagent | Abbreviation | Analyte Target Group | Purpose |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Increases volatility and thermal stability for GC analysis by forming a TMS ether. oup.comresearchgate.net |

| Dansyl Chloride | - | Phenolic Hydroxyl (-OH) | Forms a highly fluorescent derivative for enhanced HPLC-Fluorescence detection. jst.go.jp |

| Dimethyl Sulfate | - | Hydroxyl (-OH) | Methylates the hydroxyl group for GC/MS analysis. acs.org |

| Acetic Anhydride | - | Hydroxyl (-OH) | Forms an acetate (B1210297) ester for GC/MS analysis. nih.gov |

Chromatographic Separation Methods

Chromatography is the cornerstone of instrumental analysis for complex mixtures like commercial dinonylphenol. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying the numerous isomers of alkylphenols. thermofisher.commdpi.com After derivatization, the sample is injected into the GC, where the volatilized components are separated as they travel through a long, thin capillary column. Separation is based on the differential partitioning of the isomers between the mobile phase (an inert carrier gas like helium) and the stationary phase coated on the column's inner wall. mdpi.com

High-resolution gas chromatography (HRGC) utilizes very long capillary columns (e.g., 100 meters) with a large number of theoretical plates to achieve superior separation of closely related isomers. oup.comoup.comresearchgate.net This technique has successfully resolved up to 22 para-isomers of nonylphenol from a technical mixture. oup.comoup.com For even more complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced resolving power, enabling the tentative identification of over 100 different nonylphenol components in a single analysis. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) is an alternative and complementary technique to GC, particularly for non-volatile or thermally labile metabolites. scielo.br It separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol-water or acetonitrile-water gradient), is commonly employed. nih.govnih.gov

A novel reversed-phase HPLC method coupled with fluorescence detection has been developed for the simultaneous analysis of surfactants containing nonylphenol and dinonylphenol polyethoxylates and their phosphate (B84403) esters. nih.gov This method demonstrated good reproducibility and recoveries ranging from 82-102%. nih.gov HPLC coupled with mass spectrometry (HPLC-MS) provides high sensitivity and selectivity, with one method reporting detection limits for nonylphenol as low as 1 to 55 picograms injected on the column. duke.edu

The success of a GC separation hinges on the selection of the appropriate capillary column. The column's stationary phase chemistry dictates its selectivity towards different analytes. For the complex isomeric mixture of dinonylphenol, optimizing the column is critical to resolve as many peaks as possible.

Various column phases have been tested to achieve optimal separation of nonylphenols and related compounds. gcms.cz These include phases of increasing polarity, such as HP-5ms, VF-Xms, DB-35ms, and DB-17ms. gcms.cz In one study comparing these columns, the DB-35ms phase was selected as the best for separating a mixture of nonylphenols and phthalates. gcms.cz High-resolution analyses have utilized columns like a 100-m Petrocol DH capillary column, which exhibits over 400,000 theoretical plates, to achieve superior isomeric separation of p-nonylphenol. oup.com The choice of column dimensions (length, internal diameter, and film thickness) and GC operating parameters (oven temperature program, carrier gas flow rate) must also be carefully optimized to balance resolution and analysis time. shimadzu.commdpi.com

Table 3: Selected Capillary Columns for Alkylphenol Analysis

| Column Name | Stationary Phase Type | Dimensions (L x I.D. x Film Thickness) | Application Note |

|---|---|---|---|

| HP-5MS | (5%-Phenyl)-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | General purpose column used for separating a wide range of compounds, including derivatized phenols. mdpi.com |

| DB-35ms | (35%-Phenyl)-methylpolysiloxane | 20 m x 0.18 mm x 0.18 µm | Selected for optimized separation of nonylphenols and phthalates with minimal runtime. gcms.cz |

| Petrocol DH | Methyl silicone | 100 m x 0.25 mm x 0.5 µm | High-resolution column used to resolve 22 para-isomers of nonylphenol. oup.com |

| Rxi-5ms | Silarylene phase similar to (5%-Phenyl)-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Used for high-sensitivity analysis of 13 nonylphenol isomers by GC-MS/MS. shimadzu.com |

Table 4: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Phenol (B47542), dinonyl- | 24553 |

| Nonylphenol | 6723 |

| 4-Nonylphenol (B119669) | 30937 |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 22934 |

| Trimethylchlorosilane (TMCS) | 6397 |

| Dansyl chloride | 3015 |

| Methanol | 887 |

| Acetonitrile | 6342 |

| Helium | 23987 |

| Divinylbenzene | 7903 |

Spectrometric Detection Techniques

Spectrometric methods are pivotal in the analysis of DNP, providing the high selectivity and sensitivity required for detecting trace levels of these compounds and their transformation products.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the identification and quantification of dinonylphenol and its metabolites. scielo.bracs.org LC-MS/MS is a frequently employed method for the simultaneous determination of DNP and other phenols in various sample types, including human blood serum and water. nih.govpeerj.com This technique offers high sensitivity and specificity, with the ability to achieve low limits of detection (LOD). For instance, a method for analyzing DNP in human blood serum reported a limit of detection of 1.4 ng/mL. nih.gov

In the analysis of DNP metabolites, such as hydroxylated (OH-NP) and carboxylated (oxo-NP) forms, online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) has proven to be a robust and sensitive method. nih.govnih.gov This approach allows for the determination of metabolites in human urine with limits of quantification in the sub-µg/L range. nih.govresearchgate.net The use of stable isotope dilution analysis further enhances the accuracy of quantification. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information that is crucial for identifying specific isomers and metabolites. acs.org By selecting specific precursor and product ion transitions in selected reaction monitoring (SRM) mode, analysts can achieve highly selective detection even in complex matrices. uliege.be For example, in the analysis of nonylphenol ethoxylate metabolites, the deprotonated molecule [M−H]− can be monitored in the negative mode for 4-nonylphenol. researchgate.net

Table 1: Performance of Selected MS and MS/MS Methods for Dinonylphenol Analysis

| Technique | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| LC-MS/MS | Human Blood Serum | LOD: 1.4 ng/mL | nih.gov |

| LC-MS/MS | Water | LOD: 0.87 to 5.72 ng L−1, LOQ: 10.0 to 50.0 ng L−1 | peerj.com |

| Online-SPE-LC-MS/MS | Human Urine | LOQ: 0.5 µg/L (OH-NP), 0.25 µg/L (oxo-NP) | nih.gov |

Flame Ionization Detection (FID)

Flame Ionization Detection (FID) is a robust and widely used detector for gas chromatography. wikipedia.org It is known for its reliability, low maintenance, and wide linear range. wikipedia.org In the context of dinonylphenol analysis, GC-FID is often used for the quantification of total DNP isomers. nih.govresearchgate.net While not as selective as mass spectrometry, FID provides excellent quantitative performance for organic compounds. wikipedia.org

The operation of an FID is based on the principle that organic compounds produce ions when combusted in a hydrogen flame. wikipedia.org The resulting current is proportional to the amount of substance being burned, making it a mass-sensitive detector. wikipedia.org For complex mixtures like technical nonylphenol, comprehensive two-dimensional gas chromatography (GC×GC) coupled with FID can significantly enhance separation and resolution of the numerous isomers. researchgate.netscielo.br This technique has been successfully applied to quantify nonylphenol and other endocrine-disrupting compounds in aqueous matrices. scielo.br

Ultraviolet (UV) Absorption and Fluorescence Detection

Both Ultraviolet (UV) absorption and fluorescence detection are commonly used with high-performance liquid chromatography (HPLC) for the analysis of dinonylphenol. scielo.br

Ultraviolet (UV) Absorption Detection relies on the principle that molecules with specific functional groups, like the phenol group in DNP, absorb light at characteristic wavelengths in the UV-visible spectrum. labmate-online.com While being a non-destructive and cost-effective technique, its main limitation is lower sensitivity and selectivity compared to fluorescence or mass spectrometry, especially in complex samples where other compounds may absorb at similar wavelengths. labmate-online.combiocompare.com

Fluorescence Detection offers significantly higher sensitivity and selectivity. biocompare.com This technique involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. horiba.com For nonylphenol analysis, HPLC with fluorescence detection (HPLC-FLD) is a well-established method. researchgate.net Optimized methods report excitation and emission wavelengths around 225 nm and 305 nm, respectively, for 4-nonylphenol. researchgate.net This high sensitivity makes it suitable for trace-level analysis in environmental samples. researchgate.net However, the complexity of the matrix can sometimes interfere with the analysis. researchgate.net

Comprehensive Profiling Methodologies for Complex Matrices

Analyzing dinonylphenol in complex matrices such as wastewater, sediment, and biological tissues requires comprehensive methodologies that can effectively separate the target analytes from a multitude of interfering substances. acs.orgmdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique for this purpose. researchgate.net When coupled with a time-of-flight mass spectrometer (ToFMS), GC×GC can separate and identify hundreds of alkylphenol isomers in technical mixtures and environmental samples. researchgate.net This enhanced resolution is critical for isomer-specific determination, which is important as the estrogenic activity of nonylphenol isomers can vary with their structure. researchgate.net

Sample pretreatment is a critical step in the analysis of complex matrices. mdpi.com Solid-phase extraction (SPE) is a widely used technique to extract and concentrate DNP and its metabolites from aqueous samples, and to clean up extracts from solid samples like sediment and vegetables. acs.orgresearchgate.netnih.gov The choice of SPE sorbent and elution solvents is crucial for achieving good recovery and minimizing matrix effects. peerj.com For instance, C18 cartridges are commonly used for extracting DNP from water samples. peerj.com

Electrochemical Analysis Methods

Electrochemical methods offer a promising alternative for the rapid, sensitive, and low-cost detection of dinonylphenol. electrochemsci.org These methods are typically based on the electrochemical oxidation of the phenolic group on the surface of a modified electrode. researchgate.net Various materials have been explored to modify glassy carbon electrodes (GCE) to enhance their catalytic activity and sensitivity towards DNP, including graphene-chitosan composites and poly(ionic liquid) hollow nanosphere/gold nanoparticle composites. researchgate.netrsc.org

These electrochemical sensors can exhibit a wide linear range and low detection limits. For example, a sensor based on a molecularly imprinted polymer showed a linear range of 0.1 to 30 µM with a detection limit of 0.02 µM. electrochemsci.org Another sensor using an ionic liquid-functionalized graphene nanosheet modified electrode reported a detection limit of 0.058 µM. researchgate.net These methods have been successfully applied to the determination of DNP in water samples, demonstrating their potential for on-site and real-time monitoring. electrochemsci.orgrsc.org Furthermore, electrochemical biosensors have been developed to detect DNA damage induced by 4-nonylphenol, offering insights into its potential toxicity. nih.gov

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Phenol, dinonyl- | 29938 |

| 4-Nonylphenol | 6723 |

| Nonylphenol | 30997 |

| 4-n-Nonylphenol | 16345 |

| Bisphenol A | 6623 |

| 4-t-Octylphenol | 193 |

| Benzophenone | 3102 |

| Diethyl phthalate | 6781 |

| Glycine | 750 |

| Glycerophosphocholine | 1084 |

| 5-Hydroxytryptamine | 5202 |

| Malonaldehyde | 10964 |

| Tryptophan | 6305 |

| 8-oxo-deoxyguanosine | 64969 |

| Acrylamide | 6579 |

| Methacrylic acid | 6971 |

| Ethyleneglycol dimethacrylate | 8168 |

| Chitosan | 71853 |

Vi. Research on Advanced Materials and Industrial Applications

Role in High-Performance Lubricants and Hydraulic Systems

In the demanding environment of industrial lubrication, dinonylphenol is a key additive in hydraulic fluids and greases. marketpublishers.com Its inclusion in lubricant formulations is driven by its ability to enhance performance under extreme conditions of temperature and pressure. atamanchemicals.com

The molecular structure of dinonylphenol promotes the formation of a strong and persistent oil film on metal surfaces. marketpublishers.com This lubricating film is essential for reducing friction and preventing wear between moving components in hydraulic pumps and other machinery. stle.org In hydraulic systems, the effectiveness of this film is crucial for protecting dynamic pump components from metal-to-metal contact, which can occur if the film thins or ruptures at high temperatures. stle.org By contributing to a robust oil film, dinonylphenol helps to mitigate wear and extend the life of equipment. marketpublishers.com The ability of additives to form protective films is a key aspect of anti-wear (AW) technology in hydraulic fluids. lelubricants.com

Contributions to Polymer Stabilization and Durability

Dinonylphenol serves as a critical building block for antioxidants used in the stabilization of various polymers, including plastics and rubbers. marketpublishers.comontosight.ai Its role is to protect these materials from degradation caused by oxidative processes. packlab.gr

Phenolic compounds like dinonylphenol are well-known for their antioxidant properties. ontosight.ai In polymers such as polyolefins, styrenes, and vinyl polymers, dinonylphenol-derived antioxidants are used to prevent degradation during both manufacturing and the service life of the product. packlab.grfood.gov.uk These antioxidants function by interrupting the oxidation cycle, thereby preserving the physical and mechanical properties of the plastic or rubber. uvabsorber.com Tris(nonylphenyl)phosphite (TNPP), a derivative of nonylphenol, is a widely used antioxidant and heat stabilizer in many of these applications. food.gov.uk

The addition of dinonylphenol-based antioxidants to plastics and rubbers helps to prevent a range of undesirable effects caused by oxidation, such as yellowing, discoloration, and premature aging. marketpublishers.comsimona-pmc.com This is particularly important for products exposed to heat, sunlight, or chemical stress. marketpublishers.com The oxidation of phenolic antioxidants can lead to the formation of colored quinone complexes, which cause the material to turn yellow or pink. simona-pmc.com However, the use of appropriate antioxidant systems can minimize these discoloration phenomena. ampacet.com By preventing such degradation, these antioxidants help maintain the appearance, structural integrity, and performance of the final products over time. marketpublishers.comuvabsorber.com

Enhancement of Resins and Composites

Dinonylphenol is utilized to modify and enhance the properties of various resins, including epoxy and phenolic resins, leading to improved performance in demanding applications. marketpublishers.comontosight.ai Its incorporation can improve the mechanical and thermal properties of these materials, making them more durable and resistant to cracking under stress. marketpublishers.com In some epoxy resin systems, nonylphenol can be used in significant concentrations in the hardener component to accelerate the curing process. nerpa.ca The modification of resins with dinonylphenol can enhance flexibility, thermal stability, and chemical resistance. ontosight.ai This makes them suitable for use in high-performance adhesives, coatings, and composites for industries such as aerospace and automotive. marketpublishers.comontosight.ai Furthermore, the co-condensation of nonylphenol in urea-formaldehyde resins has been shown to improve toughness and resistance to warpage. researchgate.net The use of fillers in combination with modified resins can further enhance properties like stiffness and dimensional stability in composite materials. researchgate.netvot.pl

Improvement of Mechanical and Thermal Properties